Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate
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Overview
Description
Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a fluorophenyl group in this compound enhances its potential for various applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate typically involves the reaction of 3-fluoroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial enzymes, modulation of inflammatory pathways, and induction of apoptosis in tumor cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate
- Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 4-(4-fluorophenyl)-2-phenylthiazole-5-carboxylate
Uniqueness
Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate is unique due to the position of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile .
Properties
Molecular Formula |
C12H10FNO2S |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 4-(3-fluorophenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
InChI Key |
VINQIGXBGPTEDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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